molecular formula C7H6ClF3N2O B15318225 [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine

[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine

Cat. No.: B15318225
M. Wt: 226.58 g/mol
InChI Key: RKGVAEHDXKICPX-UHFFFAOYSA-N
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Description

[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine is an organic compound with the molecular formula C7H6ClF3N2O It is known for its unique chemical structure, which includes a trifluoromethoxy group and a hydrazine moiety

Preparation Methods

The synthesis of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine include:

    3-Chloro-4-(trifluoromethoxy)phenylacetonitrile: This compound has a similar trifluoromethoxy group but differs in its functional group, which is a nitrile instead of a hydrazine.

    3-Chloro-4-(trifluoromethoxy)aniline: This compound is a precursor in the synthesis of this compound and shares a similar structure but lacks the hydrazine moiety. The uniqueness of this compound lies in its combination of the trifluoromethoxy group and hydrazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6ClF3N2O

Molecular Weight

226.58 g/mol

IUPAC Name

[3-chloro-4-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6ClF3N2O/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11/h1-3,13H,12H2

InChI Key

RKGVAEHDXKICPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)OC(F)(F)F

Origin of Product

United States

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